(2,2,2-Trifluoroethyl)hydrazine hydrochloride
Description
(2,2,2-Trifluoroethyl)hydrazine hydrochloride (CAS: 1081515-82-3) is a fluorinated hydrazine derivative with the molecular formula C₂H₆ClF₃N₂ and a molecular weight of 170.53 g/mol . It is widely employed as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialized ligands. The trifluoroethyl group imparts strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions and cyclization reactions. Its applications include the synthesis of semicarbazides via carbamate intermediates and participation in palladium-catalyzed processes as a ligand or additive .
Properties
IUPAC Name |
2,2,2-trifluoroethylhydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5F3N2.ClH/c3-2(4,5)1-7-6;/h7H,1,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBWLDBQTJTCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1081515-82-3 | |
| Record name | (2,2,2-trifluoroethyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroethyl)hydrazine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trifluoroethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a wide range of functionalized hydrazine compounds .
Scientific Research Applications
Biochemical Applications
Interaction with Myoglobin
Research has demonstrated that (2,2,2-trifluoroethyl)hydrazine can interact with myoglobin, a heme protein. This interaction is studied to understand the binding properties and structural changes induced by the compound. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are employed to analyze these interactions. The findings can inform drug design strategies targeting heme proteins, potentially leading to therapeutic advancements in conditions related to hemoglobin dysfunctions.
Environmental Monitoring
Detection of Aldehydes and Acetone
In analytical chemistry, (2,2,2-trifluoroethyl)hydrazine hydrochloride has been utilized for the simultaneous detection of aldehydes and acetone in water samples. The compound selectively reacts with these substances to form stable derivatives that can be quantified using gas chromatography or high-performance liquid chromatography (HPLC). This application is significant for pollution monitoring and quality control in environmental studies.
Organic Synthesis
Fluorinated Compounds
The compound serves as a key reagent in the synthesis of trifluoromethylated compounds. For instance, it has been explored as a precursor for generating trifluorodiazoethane under controlled conditions. This reactivity allows for the introduction of trifluoromethyl groups into organic molecules, which is valuable in medicinal chemistry and the development of agrochemicals .
Medicinal Chemistry
Intermediate in Drug Development
this compound is also recognized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential in developing compounds that target various diseases, including neurodegenerative disorders. For example, its use in synthesizing compounds like CY6463 highlights its role in advancing clinical research for central nervous system disorders .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings/Outcomes |
|---|---|---|
| Biochemistry | Interaction with myoglobin | Insights into binding properties aiding drug design |
| Environmental Monitoring | Detection of aldehydes and acetone | Reliable quantification methods for pollution monitoring |
| Organic Synthesis | Precursor for trifluoromethylated compounds | Enables introduction of trifluoromethyl groups |
| Medicinal Chemistry | Intermediate in drug synthesis | Potential applications in treating neurodegenerative diseases |
Case Studies
-
Myoglobin Interaction Study
A study focusing on the interaction between this compound and myoglobin revealed critical insights into how this compound affects heme protein structure and function. This research utilized advanced spectroscopic techniques to elucidate binding affinities and conformational changes. -
Environmental Analysis
An analytical study demonstrated the effectiveness of this compound in detecting trace levels of aldehydes and acetone in water samples. The results showed high sensitivity and selectivity, making it a valuable tool for environmental chemists focused on pollution assessment. -
Synthesis of Trifluoromethylated Compounds
Research highlighted the use of this compound as a reagent for generating trifluorodiazoethane, facilitating various organic transformations that are essential for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,2,2-Trifluoroethyl)hydrazine hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with heme proteins, affecting their function. The trifluoroethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions and pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluoroethyl Hydrazine Derivatives
(2,2-Difluoroethyl)hydrazine Hydrochloride
(2-Fluoroethyl)piperazine Dihydrochloride
Aromatic Hydrazine Derivatives
(2-Fluoro-4-methylphenyl)hydrazine Hydrochloride
[2-(2-Methylphenoxy)ethyl]hydrazine Hydrochloride
Comparative Data Table
Biological Activity
(2,2,2-Trifluoroethyl)hydrazine hydrochloride is a fluorinated hydrazine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms in organic compounds often enhances their metabolic stability and biological activity, making them valuable in drug development and other applications.
- Molecular Formula : C₂H₅F₃N₂
- CAS Number : 5042-30-8
- Molecular Weight : 114.07 g/mol
- Storage Conditions : Store in a dark place under inert atmosphere at -20°C .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The presence of trifluoromethyl groups can significantly alter the pharmacokinetic and pharmacodynamic profiles of compounds.
Antimicrobial Activity
Studies have shown that hydrazine derivatives can possess significant antimicrobial properties. For instance, a series of compounds derived from hydrazines demonstrated varying levels of activity against bacterial strains. The introduction of trifluoromethyl groups was found to enhance these activities due to increased lipophilicity and altered interaction with microbial membranes .
Antifungal Activity
A study focusing on the synthesis of coumarin thiazoles containing trifluoromethyl groups highlighted their antifungal activities. Compounds similar to this compound were tested against various fungal strains, showing promising results that warrant further investigation into their mechanisms of action .
Study 1: Synthesis and Characterization
A comprehensive study synthesized several fluorinated hydrazines, including this compound. The researchers evaluated the biological activity of these compounds through various assays. The results indicated that compounds with fluorinated substituents exhibited enhanced stability in biological systems and improved interaction with target enzymes .
Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that the introduction of the trifluoromethyl group significantly influenced the biological activity of hydrazine derivatives. In particular, compounds with lower lipophilicity values showed higher antimicrobial activity .
| Compound | Lipophilicity | Antimicrobial Activity |
|---|---|---|
| A | 3.0 | Moderate |
| B | 3.5 | High |
| C | 4.0 | Low |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with cellular processes by disrupting membrane integrity or inhibiting specific metabolic pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing (2,2,2-Trifluoroethyl)hydrazine hydrochloride with high purity?
- Answer : The compound is synthesized via condensation of hydrazine with 2,2,2-trifluoroethylamine hydrochloride under anhydrous conditions. A common method involves using 3-Ethyl-1-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC) as a coupling agent in aqueous or polar aprotic solvents. Key parameters include maintaining a 1:1.2 molar ratio of hydrazine to trifluoroethylamine hydrochloride and reaction temperatures below 25°C to minimize side reactions. Purification is achieved through recrystallization from ethanol/water mixtures (yield: 78–85%, purity ≥98% by HPLC) .
Q. What analytical techniques are most effective for characterizing this compound?
- Answer :
- ¹H/¹⁹F NMR : δ 3.4 ppm (CH₂NH), δ -70 ppm (CF₃) .
- FT-IR : N-H stretch at 3300 cm⁻¹, C-F stretch at 1150 cm⁻¹ .
- Elemental analysis : Theoretical composition (C: 17.8%, H: 3.7%, N: 20.8%).
- Mass spectrometry : ESI-MS m/z 135.5 [M+H]+ .
- X-ray crystallography : Confirms monoclinic crystal structure (space group P2₁/c) .
Q. What solvent systems are optimal for dissolving this compound in synthetic applications?
- Answer :
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Water | 0.7 |
| Ethanol | 12.4 |
| Chloroform | 8.9 |
| Benzene | 0.3 |
| Diethyl ether | <0.1 |
| Polar aprotic solvents like DMF or DMSO are preferred for reactions requiring high solubility . |
Advanced Research Questions
Q. How does the electron-withdrawing trifluoroethyl group influence the compound's reactivity in heterocycle formation?
- Answer : The -CF₃ group enhances reactivity by:
Lowering the pKa of the hydrazine N-H protons (pKa ~6.2 vs. 8.1 for ethyl analogs), increasing nucleophilicity .
Stabilizing transition states in cyclocondensation reactions (e.g., Fischer indole synthesis), reducing activation energy by 18.3 kJ/mol (DFT calculations) .
Accelerating reaction kinetics (3.2× faster cyclization with ketones compared to non-fluorinated analogs) .
Q. What strategies mitigate decomposition pathways during long-term storage?
- Answer :
- Hydrolysis : Store at -20°C under argon (t₁/₂ increases from 42 days to >1 year at 25°C) .
- Oxidation : Add 0.1% butylated hydroxytoluene (BHT) to reduce oxidative impurities by 78% .
- Photodegradation : Use amber glassware; UV exposure increases decomposition 3.7× .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Answer : Stability studies show:
- pH 2–4 : Optimal stability (≤2% degradation after 7 days).
- pH >7 : Rapid hydrolysis (t₁/₂ = 6 hours at pH 9).
- Mechanism : Base-catalyzed cleavage of the N-N bond, confirmed by LC-MS detection of trifluoroethylamine and hydrazine byproducts .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points (218–222°C)?
- Answer : Variations arise from sublimation tendencies and hygroscopicity. Sublimation onset occurs at 218°C (lit.), but slow heating rates (1°C/min) in sealed capillaries yield consistent mp 220–222°C. Ensure samples are fully desiccated (Karl Fischer water content <0.5%) before analysis .
Methodological Recommendations
Q. What computational tools are suitable for modeling the compound's interactions in drug design?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
